3-(pyridin-2-yl)piperidin-3-ol dihydrochloride
Description
3-(Pyridin-2-yl)piperidin-3-ol dihydrochloride (CAS: 1803587-26-9) is a bicyclic organic compound featuring a piperidine ring fused with a pyridine moiety. The molecule contains a hydroxyl group at the 3-position of the piperidine ring and two hydrochloride counterions, enhancing its solubility and stability in aqueous environments . This compound is structurally significant due to its dual heterocyclic system, which is often leveraged in medicinal chemistry for designing ligands targeting central nervous system (CNS) receptors, enzymes, or ion channels.
Properties
IUPAC Name |
3-pyridin-2-ylpiperidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10(5-3-6-11-8-10)9-4-1-2-7-12-9;;/h1-2,4,7,11,13H,3,5-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNXNSAOEQTDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=N2)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine precursor.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like iodosylbenzene.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like iodosylbenzene or potassium permanganate are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines and pyridines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in binding studies.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxyl group and the nitrogen atoms in the piperidine and pyridine rings play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine backbone : A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.
- Pyridin-2-yl substituent : Aromatic heterocycle providing π-π stacking interactions and hydrogen-bonding capabilities.
- Dihydrochloride salt : Improves solubility and bioavailability.
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride, enabling comparative analysis of their physicochemical and functional properties.
2-(Piperidin-3-yl)pyrimidine Dihydrochloride
- CAS : 2094861-76-2
- Molecular Formula : C₉H₁₅Cl₂N₃
- Molecular Weight : 236.14 g/mol
- Structural Differences :
- Replaces the pyridine ring with a pyrimidine (two nitrogen atoms in the aromatic ring).
- Lacks a hydroxyl group on the piperidine ring.
- Implications :
[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol Dihydrochloride
- CAS : 1909313-77-4
- Molecular Formula : C₁₀H₁₆Cl₂N₂O
- Molecular Weight : 251.15 g/mol
- Structural Differences :
- Substitutes piperidine with pyrrolidine (five-membered saturated ring), reducing ring size and conformational flexibility.
- Includes a hydroxymethyl group (-CH₂OH) instead of a hydroxyl (-OH).
- Implications: Smaller ring size may restrict binding to sterically constrained targets.
Ethyl 3-(6-(Pyrrolidin-2-yl)pyridin-2-yl)propanoate Dihydrochloride
- CAS : 1361112-61-9
- Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
- Molecular Weight : 321.2 g/mol
- Structural Differences: Contains an ethyl ester (-COOEt) and a pyrrolidine substituent on the pyridine ring. Longer alkyl chain (propanoate) introduces steric bulk.
- Implications :
3-Methylpiperidin-3-ol Hydrochloride
- CAS : 955028-98-5
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.64 g/mol
- Structural Differences :
- Lacks the pyridin-2-yl group; features a methyl substituent at the 3-position of piperidine.
- Single hydrochloride counterion.
- Implications: Reduced aromaticity limits π-π interactions.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1803587-26-9 | C₁₀H₁₄Cl₂N₂O | 251.15 | Piperidine, pyridin-2-yl, hydroxyl, 2HCl |
| 2-(Piperidin-3-yl)pyrimidine dihydrochloride | 2094861-76-2 | C₉H₁₅Cl₂N₃ | 236.14 | Piperidine, pyrimidine, 2HCl |
| [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride | 1909313-77-4 | C₁₀H₁₆Cl₂N₂O | 251.15 | Pyrrolidine, pyridin-2-yl, hydroxymethyl, 2HCl |
| Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride | 1361112-61-9 | C₁₄H₂₂Cl₂N₂O₂ | 321.2 | Pyridine, pyrrolidine, ethyl ester, 2HCl |
| 3-Methylpiperidin-3-ol hydrochloride | 955028-98-5 | C₆H₁₄ClNO | 151.64 | Piperidine, methyl, hydroxyl, HCl |
Biological Activity
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride, also known by its CAS number 1803610-56-1, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety and a hydroxyl group, which contributes to its pharmacological properties. The dihydrochloride form enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably:
- Histamine H3 Receptor Modulation : Similar compounds have shown potential as dual-action ligands targeting histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .
- Antimicrobial Activity : Compounds with similar piperidine structures have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .
Antinociceptive Effects
Research indicates that compounds structurally related to this compound can exhibit analgesic properties. A study evaluating dual piperidine-based ligands found that certain derivatives provided significant relief in models of nociceptive and neuropathic pain .
Antimicrobial Properties
In vitro studies have highlighted the potential antibacterial activity of piperidine derivatives. For instance, related compounds have shown inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
Study on Pain Management
In a recent study, a series of piperidine derivatives were evaluated for their analgesic properties. One compound demonstrated a significant reduction in pain response in animal models, suggesting that modifications to the piperidine structure can enhance efficacy against pain .
Antimicrobial Evaluation
A comparative study assessed the antibacterial efficacy of various pyridine and piperidine derivatives. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains, emphasizing the importance of structural variations in developing new antimicrobial agents .
Table 1: Biological Activities of Piperidine Derivatives
Q & A
Q. What are the standard synthetic routes for 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride?
The synthesis typically involves:
- Reduction of pyridine derivatives : For example, reducing 3-hydroxypyridine to 3-hydroxypiperidine, followed by functionalization to introduce the pyridin-2-yl group .
- Dearomatization/hydrogenation : Rhodium (I) complexes with pinacol borane can achieve high diastereoselectivity in hydrogenation steps, critical for stereochemical control .
- Salt formation : The dihydrochloride form is obtained via acidification (e.g., HCl) to enhance solubility and stability .
Key reagents : Iodosylbenzene (oxidation), 4-bromoquinoline (substitution), and sodium borohydride (reduction) .
Q. How is the structural characterization of this compound performed?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms piperidine/pyridine ring connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and salt formation (e.g., dihydrochloride counterion positioning) .
- HPLC : Assesses purity (>98% by UV detection at 206 nm, as in related piperidine derivatives) .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during synthesis?
- Catalyst selection : Rhodium (I) complexes with chiral ligands enhance enantiomeric excess in hydrogenation steps .
- Computational modeling : Tools like ICReDD’s reaction path search methods (quantum chemical calculations) predict optimal conditions for stereochemical outcomes .
- Temperature control : Lower temperatures (e.g., 0–5°C) favor kinetic control, reducing undesired byproducts .
Example Table : Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Selectivity |
|---|---|---|
| Catalyst | Rh(I)/chiral ligand | >90% ee |
| Solvent | Tetrahydrofuran (THF) | Stabilizes transition state |
| Temperature | 0°C | Minimizes side reactions |
| Reaction Time | 12–24 hours | Completes dearomatization |
Q. How should researchers resolve contradictions in reported biological activity data?
- Meta-analysis : Cross-reference pharmacological datasets (e.g., PubChem BioAssay) to identify assay-specific variables (e.g., cell lines, concentration ranges) .
- Dose-response validation : Reproduce studies with standardized protocols (e.g., IC50 determination in neuropharmacology models) .
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity discrepancies .
Case Study : Inconsistent serotonin receptor modulation data may arise from differential salt form stability (dihydrochloride vs. free base) .
Q. What computational tools aid in reaction design for novel derivatives?
- ICReDD’s platforms : Integrate quantum mechanics (QM), machine learning, and experimental data to predict feasible routes for functionalizing the piperidine core .
- Retrosynthesis algorithms : Leverage databases like Reaxys to prioritize routes with minimal steps and high yields .
- Docking simulations : Guide rational design of derivatives targeting enzymes (e.g., kinases) by modeling piperidine-pyridine interactions .
Q. How is purity assessed and validated for this compound?
- HPLC-UV/ELSD : Quantifies impurities (<2% threshold) using reverse-phase C18 columns and acetonitrile/water gradients .
- Elemental analysis : Confirms stoichiometry of dihydrochloride (e.g., Cl content via combustion analysis) .
- Thermogravimetric analysis (TGA) : Detects hydrate or solvent residues impacting crystallinity .
Example Table : Analytical Specifications
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-UV (206 nm) | ≥98% |
| Water Content | Karl Fischer | ≤0.5% w/w |
| Heavy Metals | ICP-MS | ≤10 ppm |
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Byproduct management : Optimize workup protocols (e.g., column chromatography vs. recrystallization) to isolate the dihydrochloride form .
- Solvent selection : Replace THF with safer alternatives (e.g., 2-MeTHF) to meet green chemistry guidelines .
- Process control : Implement PAT (process analytical technology) for real-time monitoring of critical parameters (pH, temperature) .
Q. How does the dihydrochloride salt form influence pharmacokinetic properties?
- Solubility : Enhanced aqueous solubility vs. free base, improving bioavailability in in vivo models .
- Stability : HCl salt reduces hygroscopicity, extending shelf life under ambient storage .
- Ion-pair effects : Modulates membrane permeability in CNS-targeted applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
